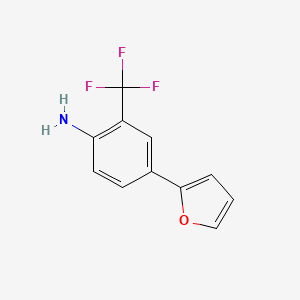

4-(Furan-2-yl)-2-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

4-(furan-2-yl)-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)8-6-7(3-4-9(8)15)10-2-1-5-16-10/h1-6H,15H2 |

InChI Key |

AMKMVVDUFGPMNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Nucleophilic Substitution Strategy

A typical route involves initial halogenation of a suitable aromatic precursor followed by nucleophilic substitution to introduce the amino group. For example, starting from 2-chlorofuran derivatives, chlorination at the aromatic ring can be followed by substitution with ammonia or amines to generate the amino functionality.

Trifluoromethylation of Aromatic Precursors

The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Na) . These reagents are used to modify aromatic compounds bearing suitable leaving groups (e.g., halides or nitro groups).

Specific Synthesis Pathways for 4-(Furan-2-yl)-2-(trifluoromethyl)aniline

Route via Nitration, Reduction, and Trifluoromethylation

Step 1: Nitration of a furan-based precursor to introduce a nitro group at the desired position, often using nitric acid or nitrating mixtures under controlled conditions.

Step 2: Reduction of the nitro group to an amine, typically employing catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or chemical reduction agents like tin chloride or iron powder.

Step 3: Trifluoromethylation of the aromatic ring, employing reagents such as trifluoromethyl sulfonates or Ruppert-Prakash reagent (TMS-CF₃) in the presence of catalysts like copper or palladium, to selectively introduce the trifluoromethyl group at the ortho position relative to the amino group.

Palladium-Catalyzed Cross-Coupling for Functionalization

Recent advances have utilized palladium(II)-catalyzed cross-coupling reactions to attach the trifluoromethyl group to aromatic amines or their derivatives.

- Method: Palladium(II) acetate catalyzes the addition of arylboroxines to imines derived from trifluoroacetaldehyde, enabling the formation of trifluoromethylated amines with high enantioselectivity.

- Application: This method allows for the direct synthesis of α-trifluoromethyl arylmethylamines , which can be further functionalized to obtain the target compound.

Patent and Literature Supported Methods

| Method | Starting Materials | Key Reagents | Catalysts | Yield | Remarks |

|---|---|---|---|---|---|

| Catalytic Hydrogenation & Trifluoromethylation | 2-trifluoromethyl-4-chloronitrobenzene | CF₃SO₂Na, Pd/C, H₂ | Palladium | ~95% | From patent EP0038465A1; involves nitration, reduction, trifluoromethylation |

| Palladium-Catalyzed Addition | Imine derived from trifluoroacetaldehyde | Arylboroxines, PPh₃, AgF | Palladium(II) | 57–91% | From recent research (ACS JOC, 2016) |

| Direct Amine Functionalization | 3,4-Dichlorobenzotrifluoride | Ammonia, halogenating agents | None or catalytic | Variable | Environmentally friendly, high-yield process (patent US7777079B2) |

Notes on Reaction Conditions and Optimization

- Temperature: Typically between 30°C and 80°C for catalytic hydrogenation; higher temperatures (up to 173°C) for ammoniation processes.

- Solvents: Methanol, acetonitrile, or water are common, depending on the reaction step.

- Catalysts: Palladium on carbon, palladium acetate, copper, or nickel catalysts are frequently employed.

- Reaction Time: Ranges from a few hours to overnight, optimized based on substrate reactivity.

- Yield Optimization: Use of excess trifluoromethylating agents and proper temperature control enhances yield and regioselectivity.

Summary of Research Findings

| Source | Key Findings | Advantages | Limitations |

|---|---|---|---|

| Patent EP0038465A1 | Efficient catalytic hydrogenation of nitrobenzene derivatives | High yield (~95%) | Multi-step process, requires handling of hazardous reagents |

| ACS JOC (2016) | Palladium(II)-catalyzed addition for enantioselective synthesis | High enantioselectivity, broad substrate scope | Requires chiral ligands and precise conditions |

| Patent US7777079B2 | Environmentally friendly ammoniation method | Simple, cost-effective, high yield | Limited to specific precursor structures |

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furanones, quinones.

Reduction: Amines, hydroxylamines.

Substitution: Halogenated anilines, nitroanilines.

Scientific Research Applications

4-(Furan-2-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their substituents:

Antimicrobial and Antitumor Activity

- Nitro-/Dinitroaniline derivatives (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline): Exhibit strong affinity for plant and protozoan tubulin, disrupting microtubule dynamics .

- Pyrazole-furan hybrids (e.g., 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline): Demonstrated anti-inflammatory activity (IC₅₀ = 419.05 μg/mL) via protein denaturation inhibition, comparable to diclofenac .

Electronic and Solubility Effects

- Perfluorinated analogs : Increased lipophilicity (logP ~4.5) due to fluorine’s hydrophobicity, enhancing blood-brain barrier penetration .

- Alkoxy-substituted analogs: Longer chains (e.g., 2-methylpentyloxy) improve solubility in non-polar solvents, favoring agrochemical applications .

Challenges and Limitations

Biological Activity

4-(Furan-2-yl)-2-(trifluoromethyl)aniline is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, which can lead to improved interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H8F3N

- Molecular Weight: 215.17 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of this compound have shown promising activity against various bacterial strains. The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that analogs of this compound showed significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role for this compound in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cell signaling pathways.

- Receptor Modulation: It can modulate receptor activity, influencing pathways related to inflammation and cell growth.

- DNA Interaction: There is evidence suggesting that the compound can intercalate with DNA, leading to disruption of replication processes in cancer cells.

Study on Anticancer Activity

A recent study investigated the anticancer effects of various trifluoromethylated anilines, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 5 µM. The study concluded that further modification of the compound could enhance its potency and selectivity against cancer cells .

Anti-inflammatory Research

Another research effort focused on evaluating the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. Results showed a notable reduction in paw swelling comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | ~5 | Enzyme inhibition, DNA interaction |

| Trifluoromethylated pyrazole | Antimicrobial | ~10 | Membrane disruption |

| Fluorinated quinoline derivatives | Antimalarial | ~20 | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.